3,3'-Thiodipropanol

Beschreibung

The exact mass of the compound 3,3'-Thiodipropanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46435. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3'-Thiodipropanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Thiodipropanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-hydroxypropylsulfanyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S/c7-3-1-5-9-6-2-4-8/h7-8H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQVZZMTKYXEKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CSCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909836 |

Source

|

| Record name | 3,3'-Sulfanediyldi(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10595-09-2, 84777-64-0 |

Source

|

| Record name | 3,3′-Thiobis[1-propanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Thiodipropan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiodipropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084777640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10595-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Sulfanediyldi(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiodipropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-thiodipropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3,3'-Thiodipropanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3,3'-Thiodipropanol (TDP), a versatile thioether and diol. This document delves into the core physicochemical characteristics, reactivity, and analytical methodologies pertinent to its application in research and development, particularly within the pharmaceutical and materials science sectors. Key reactions, including oxidation of the sulfur center and esterification of the terminal hydroxyl groups, are discussed in detail. Furthermore, this guide consolidates spectroscopic data to aid in the characterization and identification of this compound and its derivatives.

Introduction

3,3'-Thiodipropanol, also known as bis(3-hydroxypropyl) sulfide, is a linear aliphatic molecule featuring a central thioether linkage and two primary hydroxyl groups at its termini. Its bifunctional nature, possessing both nucleophilic sulfur and reactive alcohol moieties, makes it a valuable building block in various synthetic applications. Its utility has been demonstrated in fields ranging from polymer chemistry to advanced microscopy.[1][2] Understanding the fundamental chemical properties of TDP is crucial for its effective utilization and the development of novel applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,3'-Thiodipropanol is essential for its handling, formulation, and application.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₂S | [3] |

| Molecular Weight | 150.24 g/mol | [3] |

| CAS Number | 10595-09-2 | [3] |

| Appearance | Clear, colorless to yellow viscous liquid | [4] |

| Boiling Point | 140-142 °C at 0.5 mmHg | [3] |

| Density | 1.092 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.51 | [3] |

| pKa | 14.62 ± 0.10 (Predicted) |

Core Reactivity

The chemical behavior of 3,3'-Thiodipropanol is dictated by its two primary functional groups: the thioether and the terminal hydroxyl groups.

Reactions at the Sulfur Center: Oxidation

The sulfur atom in the thioether linkage is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These oxidation states can significantly alter the polarity, solubility, and coordinating properties of the molecule.

Caption: Oxidation pathway of 3,3'-Thiodipropanol.

Experimental Protocol: Oxidation with Hydrogen Peroxide

The oxidation of thioethers to sulfoxides is a common and well-established transformation. A general and environmentally benign method involves the use of hydrogen peroxide, often in the presence of a catalyst or in a suitable solvent system to control selectivity.[6]

Objective: To synthesize 3,3'-sulfinyldipropanol (the sulfoxide) from 3,3'-thiodipropanol.

Materials:

-

3,3'-Thiodipropanol

-

Hydrogen peroxide (30% aqueous solution)

-

Methanol or Acetic Acid

-

Sodium sulfite (for quenching)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 3,3'-thiodipropanol in a suitable solvent such as methanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add one equivalent of 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10 °C. The use of a slight excess of the thioether can help to minimize over-oxidation to the sulfone.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent like dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.

-

Purify the product by column chromatography on silica gel if necessary.

Causality and Control: The use of one equivalent of the oxidizing agent and low temperatures favors the formation of the sulfoxide over the sulfone. The choice of solvent can also influence the reaction rate and selectivity. For the synthesis of the corresponding sulfone, 3,3'-sulfonyldipropanol, a stronger oxidizing agent or a higher stoichiometry of hydrogen peroxide (at least two equivalents) would be employed.

Reactions at the Hydroxyl Groups: Esterification

The two primary hydroxyl groups of 3,3'-Thiodipropanol can undergo esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding mono- or di-esters. This reaction is fundamental for incorporating the thiodipropanol moiety into polyesters or for the synthesis of small molecule derivatives with tailored properties.

Caption: General esterification of 3,3'-Thiodipropanol.

Experimental Protocol: Fischer Esterification with a Carboxylic Acid

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7]

Objective: To synthesize a diester derivative of 3,3'-thiodipropanol.

Materials:

-

3,3'-Thiodipropanol

-

Carboxylic acid (e.g., acetic acid) (at least 2 equivalents)

-

Concentrated sulfuric acid (catalytic amount)

-

Toluene or another suitable solvent for azeotropic removal of water

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3,3'-thiodipropanol, at least two equivalents of the carboxylic acid, and a suitable solvent like toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. Water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester.

-

Purify the product by distillation under reduced pressure or column chromatography if necessary.

Causality and Control: The use of a Dean-Stark trap to remove water is crucial as it drives the equilibrium towards the formation of the ester product. Using an excess of the carboxylic acid can also favor product formation. For more reactive acylating agents like acyl chlorides or anhydrides, the reaction can often be performed at lower temperatures and may not require an acid catalyst, but a base is typically added to scavenge the acidic byproduct (e.g., HCl).[8]

Spectroscopic Characterization

Spectroscopic data is vital for the unambiguous identification and characterization of 3,3'-Thiodipropanol. While a comprehensive, publicly available database of spectra for this specific compound is limited, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 3,3'-Thiodipropanol is expected to show three distinct signals corresponding to the three types of methylene groups and a signal for the hydroxyl protons.

-

-CH₂-OH: A triplet, due to coupling with the adjacent methylene group.

-

-CH₂-CH₂-CH₂-: A pentet (or multiplet), due to coupling with the two adjacent methylene groups.

-

-S-CH₂-: A triplet, due to coupling with the adjacent methylene group.

-

-OH: A broad singlet, which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum is expected to show three signals for the three chemically non-equivalent carbon atoms.

-

-CH₂-OH: The carbon atom attached to the electronegative oxygen will be the most downfield.

-

-CH₂-CH₂-CH₂-: The central carbon of the propyl chain.

-

-S-CH₂-: The carbon atom attached to the sulfur.

Infrared (IR) Spectroscopy

The IR spectrum of 3,3'-Thiodipropanol will be dominated by the characteristic absorptions of the O-H and C-H bonds.

-

O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.

-

C-H stretch: Multiple sharp peaks in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the methylene groups.

-

C-O stretch: A peak in the fingerprint region, typically around 1050-1150 cm⁻¹, corresponding to the stretching of the primary alcohol C-O bond.

-

C-S stretch: This absorption is typically weak and falls in the fingerprint region (600-800 cm⁻¹), often making it difficult to identify.

Mass Spectrometry (MS)

In a mass spectrum, 3,3'-Thiodipropanol is expected to show a molecular ion peak (M⁺) at m/z 150. The fragmentation pattern will be influenced by the presence of the sulfur atom and the hydroxyl groups. Common fragmentation pathways would include:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom or the oxygen atom.

-

Loss of water: Dehydration from the molecular ion.

-

Cleavage of the C-S bond.

Analytical Methodologies

The quantification and characterization of 3,3'-Thiodipropanol in various matrices often employ chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for the analysis of 3,3'-Thiodipropanol due to its volatility, although derivatization of the hydroxyl groups (e.g., silylation) may be necessary to improve chromatographic peak shape and thermal stability.[9]

Workflow for GC-MS Analysis:

Caption: A typical workflow for the analysis of 3,3'-Thiodipropanol by GC-MS.

Thermal Properties

Understanding the thermal stability of 3,3'-Thiodipropanol is important for its storage and application in processes that involve elevated temperatures.

Thermal Decomposition:

Safety and Handling

3,3'-Thiodipropanol is classified as a skin and eye irritant.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. It should be used in a well-ventilated area or in a chemical fume hood.

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is incompatible with strong oxidizing agents.[4]

Conclusion

3,3'-Thiodipropanol is a functionally rich molecule with a diverse range of potential applications stemming from the reactivity of its thioether and hydroxyl groups. This guide has provided a detailed overview of its chemical properties, including its physicochemical characteristics, key reactions, spectroscopic signatures, and analytical considerations. The provided experimental frameworks for oxidation and esterification serve as a starting point for the synthesis of novel derivatives. A comprehensive understanding of these properties is paramount for researchers and developers seeking to leverage the unique attributes of 3,3'-Thiodipropanol in their work.

References

-

Alata Tejedo, M. I., et al. (2019). 3,3′-thiodipropanol as a versatile refractive index-matching mounting medium for fluorescence microscopy. Biomedical Optics Express, 10(3), 1136-1150. [Link][1][2][5]

-

Li, W., et al. (2017). Redox-responsive, reversibly fluorescent nanoparticles from sustainable cellulose derivatives. Journal of Materials Chemistry A, 5(33), 17461-17469. [Link]

-

Alata Tejedo, M. I., et al. (2019). 3,3'-thiodipropanol as a versatile refractive index-matching mounting medium for fluorescence microscopy. PubMed, 30873327. [Link][5]

-

Afsari, M., et al. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 304-310. [Link][6]

-

Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 58, 183. [Link]

-

LibreTexts Chemistry. (2021). 2.8: Acid Halides for Ester Synthesis. [Link][8]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link][7]

-

Restek. (2021). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. [Link][9]

-

METTLER TOLEDO. (n.d.). TGA/DSC 3+. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. hmdb.ca [hmdb.ca]

- 4. OPG [opg.optica.org]

- 5. 3,3'-thiodipropanol as a versatile refractive index-matching mounting medium for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cerritos.edu [cerritos.edu]

- 8. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [discover.restek.com]

- 9. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,3'-Thiodipropanol: From Molecular Architecture to Advanced Applications

Abstract

This technical guide provides a comprehensive overview of 3,3'-Thiodipropanol, a versatile thioether diol. We will delve into its fundamental molecular and chemical properties, explore its functional significance as a secondary antioxidant, and detail its established and emerging applications in advanced scientific research and industrial formulations. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique characteristics of this molecule. We will explore its role as a refractive index matching agent in high-resolution microscopy, its potential as a building block for functional polymers in biomedical applications, and its utility as a stabilizer. The causality behind experimental choices and the self-validating nature of described protocols are emphasized throughout to ensure both scientific integrity and practical applicability.

Unveiling the Molecular Identity of 3,3'-Thiodipropanol

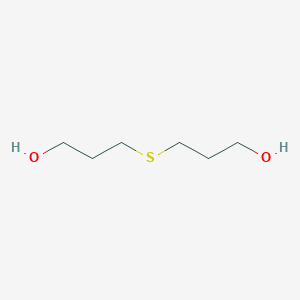

3,3'-Thiodipropanol, also known as 3-(3-hydroxypropylsulfanyl)propan-1-ol, is a symmetrical difunctional molecule characterized by a central thioether linkage flanked by two propanol chains. This unique architecture is the cornerstone of its chemical behavior and diverse functionality.

Core Molecular Structure and Properties

The fundamental properties of 3,3'-Thiodipropanol are summarized in the table below, providing a quantitative foundation for understanding its behavior in various systems.

| Property | Value | Source(s) |

| Molecular Formula | C6H14O2S | |

| Molecular Weight | 150.24 g/mol | |

| Appearance | Yellowish viscous liquid | |

| Density | 1.092 g/cm³ at 25 °C | |

| Boiling Point | 140-142 °C at 0.5 mmHg | |

| Refractive Index (n20/D) | 1.51 | |

| SMILES String | OCCCSCCCO | |

| InChI Key | QRQVZZMTKYXEKC-UHFFFAOYSA-N |

The presence of two terminal hydroxyl (-OH) groups imparts hydrophilicity and provides reactive sites for esterification and other derivatizations. The central thioether (-S-) bond is less polar and is the key to its antioxidant properties.

Caption: Molecular structure of 3,3'-Thiodipropanol.

The Functional Core: Thioether-Mediated Antioxidant Activity

While primary antioxidants donate a hydrogen atom to neutralize free radicals, 3,3'-Thiodipropanol acts as a secondary antioxidant, or hydroperoxide decomposer.[1] This mechanism is crucial in preventing the propagation of oxidative chain reactions.

Mechanism of Action

The thioether moiety in 3,3'-Thiodipropanol is susceptible to oxidation. It can react with hydroperoxides, which are common products of primary oxidation, and convert them into stable, non-radical products.[1] This process prevents the hydroperoxides from decomposing into highly reactive and damaging alkoxy and peroxy radicals. The thioether is oxidized to a sulfoxide and subsequently to a sulfone, effectively quenching the oxidative species. This functionality is analogous to that of its derivative, 3,3'-Thiodipropionic acid (TDPA), which is recognized for its potent antioxidant properties.[2] The thiol group in TDPA's structure is highlighted as the primary actor in donating hydrogen atoms to neutralize free radicals and disrupt lipid peroxidation.[2]

Caption: Antioxidant mechanism of 3,3'-Thiodipropanol.

Applications in Advanced Research and Formulations

The unique combination of a reactive thioether and two hydroxyl groups, along with its physical properties, makes 3,3'-Thiodipropanol a valuable tool in several scientific and industrial domains.

High-Resolution Fluorescence Microscopy: A Refractive Index Matching Agent

A significant application of 3,3'-Thiodipropanol is as a mounting medium for fluorescence microscopy.[3] High-resolution imaging requires minimizing the refractive index mismatch between the objective lens and the specimen to reduce spherical aberrations. 3,3'-Thiodipropanol has a refractive index of approximately 1.51, which is close to that of immersion oil and glass coverslips.[3]

-

Preparation of the Medium: For many biological applications, the pH of the mounting medium needs to be controlled. A stock solution of 3,3'-Thiodipropanol can be adjusted to a desired pH (e.g., 7.4) using a suitable buffer, such as phosphate-buffered saline (PBS).

-

Sample Mounting:

-

After the final washing step of the immunofluorescence or other staining protocol, carefully remove as much of the washing buffer as possible from the coverslip containing the specimen.

-

Place a small drop (typically 10-20 µL) of the pH-adjusted 3,3'-Thiodipropanol mounting medium onto the microscope slide.

-

Gently invert the coverslip and lower it onto the drop of mounting medium, avoiding the introduction of air bubbles.

-

Seal the edges of the coverslip with nail polish or a commercially available sealant to prevent evaporation and movement of the coverslip.

-

-

Imaging: The sample is now ready for imaging. The use of 3,3'-Thiodipropanol as a mounting medium has been shown to be compatible with a variety of common fluorescent dyes.[3]

The ability to mix 3,3'-Thiodipropanol with water and 2,2'-thiodiethanol allows for the fine-tuning of the refractive index of the resulting solution.[3]

Polymer Chemistry: A Building Block for Functional Materials

The two hydroxyl groups of 3,3'-Thiodipropanol make it a suitable monomer or chain extender for the synthesis of polyesters and polyurethanes. The incorporation of the thioether linkage into the polymer backbone can impart unique properties.

Thioether-containing polymers are of great interest in the biomedical field for the development of stimuli-responsive biomaterials.[4][5] These polymers can exhibit a hydrophobic-to-hydrophilic phase transition upon oxidation of the thioether to a more polar sulfoxide or sulfone.[4][5] This property can be exploited for the design of drug delivery systems that release their payload in environments with high levels of reactive oxygen species (ROS), such as inflamed tissues or tumors.[4][5] While specific examples using 3,3'-Thiodipropanol are not yet widespread in the literature, its structure makes it an excellent candidate for the synthesis of such smart polymers.

Caption: ROS-responsive drug delivery concept.

3,3'-Thiodipropanol can also function as a plasticizer for polymers like PVC. Plasticizers are additives that increase the flexibility and durability of a material.[6] The long, flexible chains of 3,3'-Thiodipropanol can intercalate between polymer chains, reducing intermolecular forces and lowering the glass transition temperature. Its relatively low volatility compared to some conventional plasticizers could be advantageous in certain applications.

Potential in Drug Formulation as a Stabilizer

The antioxidant properties of the thioether group suggest that 3,3'-Thiodipropanol could be used as a stabilizer in pharmaceutical formulations to protect active pharmaceutical ingredients (APIs) that are susceptible to oxidation. Its diol functionality could also allow for its covalent attachment to drug molecules, creating prodrugs with altered solubility or release profiles.

Synthesis and Purification

While detailed, step-by-step protocols for the industrial synthesis of 3,3'-Thiodipropanol are often proprietary, a general laboratory-scale synthesis can be conceptualized based on the principles of nucleophilic substitution, similar to the synthesis of thiodiglycol.[7]

Conceptual Synthesis Pathway

A plausible synthetic route involves the reaction of 3-chloro-1-propanol with sodium sulfide.

Caption: Conceptual synthesis of 3,3'-Thiodipropanol.

-

Reaction Setup: The reaction would typically be carried out in a suitable solvent, such as ethanol or a water/ethanol mixture, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Conditions: The sodium sulfide would be dissolved in the solvent, and the 3-chloro-1-propanol would be added, likely dropwise, to control the initial exotherm. The reaction mixture would then be heated to reflux for a period to ensure complete reaction.

-

Workup and Purification: After cooling, the sodium chloride byproduct would be removed by filtration. The solvent would then be removed from the filtrate under reduced pressure. The crude 3,3'-Thiodipropanol would then be purified, typically by vacuum distillation, to obtain the final product of high purity.

Safety and Toxicological Profile

According to available safety data sheets, 3,3'-Thiodipropanol is not classified as a hazardous substance.[8] However, it is noted that the chemical, physical, and toxicological properties have not been thoroughly investigated.[8] As with any chemical, appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling it. It is also recommended to work in a well-ventilated area. The substance is not considered to be persistent, bioaccumulative, or toxic (PBT).[8] For any specific application, particularly in the biomedical field, a thorough biocompatibility and cytotoxicity assessment following ISO 10993 guidelines would be necessary.[9]

Conclusion and Future Outlook

3,3'-Thiodipropanol is a molecule with a compelling combination of properties that make it a valuable tool for researchers and formulation scientists. Its established role in high-resolution microscopy is a testament to its useful physical characteristics. Looking forward, the most exciting opportunities for this compound likely lie in the field of polymer chemistry and biomedical applications. The ability to incorporate a ROS-responsive thioether linkage into biocompatible polymers opens up new avenues for the development of targeted drug delivery systems and other smart biomaterials. Further research into its synthesis, purification, and toxicological profile will be crucial in unlocking the full potential of this versatile molecule.

References

-

Alata Tejedo, M. I., et al. (2019). 3,3'-thiodipropanol as a versatile refractive index-matching mounting medium for fluorescence microscopy. Biomedical Optics Express, 10(3), 1136-1150. [Link]

-

Faber, E. M., & Miller, G. E. (n.d.). β-THIODIGLYCOL. Organic Syntheses Procedure. Retrieved from [Link]

- ISO 10993-1:2018. (2018). Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process.

-

Tintoll. (n.d.). Thioether Antioxidant. Retrieved from [Link]

-

UniVOOK. (2024, July 8). Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA). Retrieved from [Link]

- Various Authors. (n.d.). Encyclopedia of Polymer Science and Technology.

-

Various Authors. (2022). Thioether-based ROS responsive polymers for biomedical applications. Journal of Materials Chemistry B. [Link]

Sources

- 1. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]

- 2. Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA) [univook.com]

- 3. 3,3'-thiodipropanol as a versatile refractive index-matching mounting medium for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thioether-based ROS responsive polymers for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. A meticulous biocompatibility and toxicological assessment of a self-assembling peptide nanofiber-nanoceramic biomimetic nanocomposite, per ISO 10993 guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary investigation of 3,3'-Thiodipropanol for tissue clearing

An In-Depth Technical Guide to the Preliminary Investigation of 3,3'-Thiodipropanol for Tissue Clearing

For Researchers, Scientists, and Drug Development Professionals

Part 1: Foundational Principles of Tissue Clearing

The dense, complex three-dimensional organization of biological tissues presents a significant challenge to optical imaging. Light scattering, caused by the mismatch in refractive indices (RI) between various cellular components like lipids (RI ≈ 1.44) and the aqueous environment (RI ≈ 1.33), renders most tissues opaque.[1][2] This opacity traditionally necessitates physical sectioning of tissues for microscopic analysis, a process that is not only labor-intensive but also results in the loss of three-dimensional structural information.

Tissue clearing techniques have emerged as a powerful solution to this problem, enabling researchers to visualize intact biological systems at cellular and subcellular resolutions.[3][4] The core principles of most tissue clearing methods are twofold:

-

Delipidation: The removal of lipids, which are a primary source of light scattering, from cellular membranes.[5][6]

-

Refractive Index (RI) Matching: The replacement of the interstitial and intracellular water with a solution that has a refractive index closely matching that of the remaining protein and nucleic acid components of the tissue (typically around 1.52).[7][8]

By homogenizing the refractive indices across the entire tissue volume, light can pass through the sample with minimal scattering, rendering the tissue transparent.[8]

Part 2: 3,3'-Thiodipropanol (TDP) as a Potential Tissue Clearing Agent

3,3'-Thiodipropanol (TDP) is an organosulfur compound that has shown promise as a versatile tool in fluorescence microscopy.[2][8] Its chemical and optical properties make it an intriguing candidate for tissue clearing applications.

Chemical and Optical Properties of TDP

TDP is a colorless, liquid sulfide with a high refractive index when undiluted.[9] It is miscible with water in any proportion, allowing for the fine-tuning of the refractive index of aqueous solutions.[2][9] This miscibility is a key characteristic for a hydrophilic clearing agent, as it allows for a gradual increase in concentration to minimize osmotic stress on the tissue. The refractive index of TDP can be adjusted from 1.33 (pure water) to 1.508.[9]

Mechanism of Action in Tissue Clearing

The primary proposed mechanism by which TDP would render tissue transparent is through refractive index matching . By replacing the lower-RI interstitial and intracellular fluid with a higher-RI TDP solution, the light scattering at the interfaces of different cellular components is minimized.

Additionally, as a high-concentration aqueous solution, TDP likely contributes to tissue clearing through dehydration . The hyperosmotic nature of the TDP solution would draw water out of the tissue, and the TDP molecules, with their hydroxyl groups, can form hydrogen bonds with proteins.[5]

Part 3: A Comparative Look: TDP vs. 2,2'-Thiodiethanol (TDE)

2,2'-Thiodiethanol (TDE) is a structurally similar organosulfur compound that is already established as an effective aqueous-based tissue clearing agent. A comparison between TDP and TDE provides valuable insights into the potential advantages and disadvantages of using TDP.

| Property | 3,3'-Thiodipropanol (TDP) | 2,2'-Thiodiethanol (TDE) |

| Refractive Index (undiluted) | ~1.508[9] | ~1.521 |

| Miscibility with Water | Fully miscible[2][9] | Fully miscible |

| Compatibility with Fluorescent Proteins | Generally compatible[2] | Concentration-dependent, can quench some fluorescent proteins at high concentrations |

| Compatibility with Phalloidin Staining | Compatible[9] | Destabilizes phalloidin staining[9] |

| Toxicity | Low toxicity[9] | Considered relatively harmless |

A notable advantage of TDP is its compatibility with phalloidin-based actin staining, which is often compromised by TDE.[9] This suggests that TDP may be a more suitable clearing agent for studies focusing on the cytoskeleton.

Part 4: Preliminary Experimental Protocol for TDP-Based Tissue Clearing

The following is a proposed step-by-step protocol for tissue clearing using TDP, adapted from established TDE-based methods.[3] Optimization will be necessary for different tissue types and sizes.

Reagent Preparation

-

4% Paraformaldehyde (PFA) in PBS: Prepare fresh and filter.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

TDP Solutions: Prepare a graded series of TDP in PBS (e.g., 30%, 50%, 70%, and 97% v/v). Adjust the pH of the 97% solution to ~7.5 with NaOH.

Step-by-Step Methodology

-

Fixation: Perfuse the animal with ice-cold PBS followed by 4% PFA. Dissect the tissue of interest and post-fix in 4% PFA at 4°C overnight.

-

Washing: Wash the fixed tissue extensively in PBS at room temperature (3 x 1 hour).

-

Dehydration and Clearing:

-

Incubate the tissue in 30% TDP in PBS for 3-6 hours.

-

Transfer the tissue to 50% TDP in PBS for 3-6 hours.

-

Transfer the tissue to 70% TDP in PBS for 3-6 hours.

-

Finally, transfer the tissue to 97% TDP in PBS and incubate until the tissue is transparent (overnight to several days).

-

-

Imaging: Mount the cleared tissue in 97% TDP for imaging. Use an objective lens suitable for high refractive index imaging media.

Troubleshooting

-

Incomplete Clearing: Increase incubation times in each TDP solution. For dense or large tissues, a preliminary delipidation step with a mild detergent may be beneficial.

-

Tissue Shrinkage: Increase the number of steps in the TDP gradient (e.g., 10%, 20%, 30%, etc.) to allow for more gradual dehydration.

-

Fluorescence Quenching: Image the sample as soon as possible after clearing. If quenching is severe, consider using lower concentrations of TDP for the final imaging step, though this may compromise transparency.

Caption: TDP-Based Tissue Clearing Workflow.

Part 5: Downstream Applications and Important Considerations

Imaging Modalities

TDP-cleared tissues are amenable to a variety of advanced imaging techniques, including:

-

Confocal Microscopy: For high-resolution imaging of specific regions of interest.

-

Two-Photon Microscopy: For deeper imaging into cleared tissues.[5]

-

Light-Sheet Fluorescence Microscopy (LSFM): For rapid imaging of large samples like whole organs.

Compatibility with Fluorophores

-

Fluorescent Proteins: TDP is reported to be compatible with fluorescent proteins.[2] However, as with TDE, high concentrations may lead to some quenching over time.

-

Immunolabeling: The compatibility of TDP with immunolabeling has not been extensively studied. However, its structural similarity to TDE, which is compatible with immunostaining, suggests that it is likely to be compatible. It is recommended to perform antibody labeling before commencing the clearing protocol.

-

Fluorescent Dyes: TDP has been shown to be compatible with common fluorescent dyes such as DAPI and Alexa Fluor dyes.[2]

Sources

- 1. health.uconn.edu [health.uconn.edu]

- 2. Physical and chemical mechanisms of tissue optical clearing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TISSUE CLEARING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tissue clearing - Wikipedia [en.wikipedia.org]

- 5. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]

- 6. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Rapid Optical Clearing Protocol Using 2,2′-Thiodiethanol for Microscopic Observation of Fixed Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

exploring the antioxidant potential of thiodipropanol derivatives

An In-depth Technical Guide: Exploring the Antioxidant Potential of Thiodipropanol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oxidative stress is a key pathological driver in a multitude of chronic diseases. Consequently, the discovery and characterization of novel antioxidant compounds remain a high-priority area in therapeutic development. Thiodipropanol derivatives, a class of organosulfur compounds, have garnered significant interest due to their inherent radical-scavenging capabilities and their potential to modulate endogenous antioxidant systems. This technical guide offers a comprehensive exploration of the antioxidant potential of these derivatives, presented from the perspective of a Senior Application Scientist. We delve into the core chemical principles underpinning their activity, provide detailed, field-tested protocols for their evaluation, and discuss the critical signaling pathways they influence. This document is designed to serve as a practical and authoritative resource, enabling researchers to rigorously assess and validate the therapeutic promise of thiodipropanol-based compounds.

The Scientific Rationale: The Unique Role of Sulfur in Antioxidant Chemistry

At the heart of the antioxidant capacity of thiodipropanol derivatives is the sulfur atom. Unlike its oxygen analogue, sulfur possesses lower electronegativity and higher polarizability. This allows the sulfur atom to readily donate an electron or a hydrogen atom to neutralize highly reactive oxygen species (ROS), acting as a potent chain-breaking antioxidant.[1] The resulting oxidized sulfur species, such as sulfoxides and sulfones, are often stable intermediates.

However, the true versatility of this class of compounds lies in its derivatization. The thiodipropanol backbone serves as a scaffold that can be chemically modified to fine-tune its properties for specific biological applications.[2][3][4] Strategic derivatization can enhance:

-

Lipophilicity: To improve cell membrane permeability and target subcellular compartments like mitochondria, which are major sites of ROS production.

-

Potency: To modulate the electron-donating capacity of the sulfur atom, thereby increasing its radical-scavenging efficiency.

-

Biological Targeting: To introduce moieties that direct the molecule to specific enzymes or cellular pathways implicated in oxidative stress.

This inherent "tunability" makes thiodipropanol derivatives a compelling platform for the rational design of novel antioxidant therapeutics.[2][3]

Mechanisms of Antioxidant Action: A Two-Pronged Approach

Thiodipropanol derivatives combat oxidative stress through both direct and indirect mechanisms, providing a multi-layered defense.

Direct Radical Scavenging

The most immediate mechanism is the direct quenching of free radicals. The sulfur center can donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize damaging radicals like the hydroxyl radical (•OH) and superoxide anion (O₂•⁻).[1] This process converts the highly destructive radical into a far less reactive species and generates a stable, oxidized form of the thiodipropanol derivative.

Figure 1: Conceptual workflow of direct radical scavenging.

Activation of the Keap1-Nrf2 Antioxidant Response Pathway

Beyond direct scavenging, many organosulfur compounds are potent activators of the Keap1-Nrf2 pathway, the master regulator of the endogenous antioxidant response.[5][6]

-

Mechanism of Activation: Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets Nrf2 for proteasomal degradation.[6] Thiodipropanol derivatives, being electrophilic, can react with key cysteine residues on the Keap1 protein.[5][7] This modification alters the conformation of Keap1, disrupting its ability to bind Nrf2.

-

Cellular Response: The newly stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[5][6] This triggers the transcription and translation of a host of Phase II detoxification and antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1)

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1)

-

Glutamate-Cysteine Ligase (GCL), which is essential for glutathione (GSH) synthesis.

-

This indirect mechanism does not consume the antioxidant compound but instead amplifies the cell's own protective machinery, leading to a sustained and potent defense against oxidative stress.

Figure 2: Activation of the Nrf2 pathway by thiodipropanol derivatives.

A Validated Framework for Experimental Evaluation

A multi-tiered approach, combining cell-free and cell-based assays, is essential for a comprehensive assessment of antioxidant potential.

Cell-Free Assays: Quantifying Intrinsic Scavenging Activity

These assays provide a rapid and high-throughput measure of a compound's direct ability to neutralize radicals.

-

Principle: The DPPH molecule is a stable free radical that is deep violet in solution and absorbs light at ~517 nm.[8][9][10] When an antioxidant donates a hydrogen atom to DPPH•, it is reduced to the non-radical form, DPPH-H, which is pale yellow. The reduction in absorbance is proportional to the compound's scavenging activity.[8][9]

-

Detailed Protocol:

-

Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. Prepare serial dilutions of the test compound and a positive control (e.g., Trolox, Ascorbic Acid) in methanol.

-

Assay Execution (96-well plate): To 150 µL of the DPPH working solution, add 50 µL of the test compound dilution, positive control, or methanol (for the blank).[10]

-

Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[10]

-

Measurement: Read the absorbance at 517 nm using a microplate reader.[8][11]

-

Data Analysis: Calculate the percentage of radical scavenging using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100 Determine the IC₅₀ value (the concentration that scavenges 50% of the radicals) by plotting % scavenging versus concentration.

-

-

Principle: ABTS is reacted with potassium persulfate to generate the blue-green ABTS radical cation (ABTS•+), which has a maximum absorbance at ~734 nm.[8][10] In the presence of an electron-donating antioxidant, the radical cation is reduced back to the colorless ABTS, and the decrease in absorbance is measured.[8]

-

Detailed Protocol:

-

Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix them in equal volumes and allow them to stand in the dark for 12-16 hours to form the ABTS•+ radical.[10]

-

Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Assay Execution (96-well plate): To 190 µL of the ABTS•+ working solution, add 10 µL of the test compound dilution or positive control.[8]

-

Incubation: Incubate at room temperature for 6-10 minutes.[8]

-

Measurement: Read the absorbance at 734 nm.

-

Data Analysis: Calculate the % scavenging and IC₅₀ value as described for the DPPH assay.

-

Table 1: Comparative Analysis of Common Cell-Free Assays

| Feature | DPPH Assay | ABTS Assay |

| Mechanism | Primarily Hydrogen Atom Transfer (HAT) | Primarily Single Electron Transfer (SET) |

| Radical | DPPH• (Stable organic radical) | ABTS•+ (Radical cation) |

| Wavelength | ~517 nm | ~734 nm |

| Advantages | Simple, rapid, does not require radical generation before assay.[9] | Soluble in both aqueous and organic solvents; longer wavelength reduces interference from colored compounds.[8] |

| Limitations | Absorbance can be affected by colored compounds; steric hindrance can limit reaction with bulky molecules.[8][9] | Requires pre-generation of the radical; reaction kinetics can be fast, requiring precise timing.[12] |

Cell-Based Assays: Assessing Bioavailability and Efficacy

Cell-based assays are critical for determining if a compound can cross the cell membrane, remain non-toxic, and exert an antioxidant effect in a biologically relevant environment.[13][14]

-

Principle: This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[11][13] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS (induced by a generator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][13] An effective antioxidant will enter the cell and quench the ROS, thereby reducing the rate of DCF formation and lowering fluorescence intensity.[15]

-

Detailed Protocol:

-

Cell Culture: Seed a suitable cell line (e.g., HepG2 human liver cells) in a 96-well, black, clear-bottom plate and grow to confluence.

-

Compound Treatment: Remove media and treat cells with various concentrations of the thiodipropanol derivative for 1 hour to allow for cellular uptake.

-

Probe Loading: Wash cells with PBS and incubate with 25 µM DCFH-DA for 1 hour.[14]

-

Induction of Oxidative Stress: Wash away excess probe and add a ROS generator, such as 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce peroxyl radical formation.[14]

-

Measurement: Immediately place the plate in a fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm) and record fluorescence intensity every 5 minutes for 1 hour.[11]

-

Data Analysis: Calculate the area under the curve (AUC) from the kinetic data. Quantify the antioxidant activity as CAA units: CAA Unit = 100 - (AUC_sample / AUC_control) * 100

-

Figure 3: Standardized workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Perspectives

Thiodipropanol derivatives stand out as a highly promising class of antioxidants, distinguished by their dual-action mechanism of direct radical scavenging and potentiation of endogenous cellular defenses. The experimental methodologies detailed in this guide provide a robust and validated framework for characterizing the efficacy of novel derivatives. Future research should be directed towards establishing clear structure-activity relationships (SAR) to optimize potency and bioavailability. Furthermore, progressing the most promising candidates into in vivo models of diseases with a strong oxidative stress etiology, such as neurodegenerative disorders and cardiovascular disease, will be the ultimate validation of their therapeutic potential.

References

-

Hofer, T., et al. (2014). Cellular and Chemical Assays for Discovery of Novel Antioxidants in Marine Organisms. ResearchGate. [Link]

-

García-Trejo, J. J., et al. (2021). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. National Center for Biotechnology Information (PMC). [Link]

-

Tsuchida, K., et al. (2015). Reactive Sulfur Species-Mediated Activation of the Keap1–Nrf2 Pathway by 1,2-Naphthoquinone through Sulfenic Acids Formation under Oxidative Stress. ACS Publications. [Link]

-

Al-Ishaq, R. K., et al. (2023). Unleashing Nature's Epigenetic Warriors: Bioactive Compounds and the Nrf2/Keap1 System. Chemical Engineering Transactions. [Link]

-

Houghton, C. A., et al. (2016). KEAP1 and done? Targeting the NRF2 pathway with sulforaphane. National Center for Biotechnology Information (PMC). [Link]

-

Ríos-Corripio, M. A., et al. (2024). Identification of Oxidative-Stress-Reducing Plant Extracts from a Novel Extract Library—Comparative Analysis of Cell-Free and Cell-Based In Vitro Assays to Quantitate Antioxidant Activity. MDPI. [Link]

-

Li, H., et al. (2018). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. National Institutes of Health (NIH). [Link]

-

Al-Duais, M., et al. (2023). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]

-

Fazio, A., et al. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]

-

Rem-Malek, Y., et al. (2023). Sulfur compounds in combating AD through Nrf2/Keap1/ARE and interconnected pathways. ResearchGate. [Link]

-

Lou, Z., et al. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. National Center for Biotechnology Information (PMC). [Link]

-

Benkhaira, N., et al. (2023). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

Scott, G. (1968). Mechanisms of antioxidant action: esters of thiodipropionic acid. RSC Publishing. [Link]

-

Armstrong, C., & Scott, G. (1971). Mechanisms of antioxidant action: the pro-oxidant stage in the function of thiodipropionate esters as antioxidants. RSC Publishing. [Link]

-

Pontiki, E., et al. (2024). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. PubMed. [Link]

-

Pontiki, E., et al. (2024). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. MDPI. [Link]

-

Gimaldinova, E. K., et al. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. MDPI. [Link]

-

Gulcin, İ. (2020). Antioxidants: a comprehensive review. National Center for Biotechnology Information (PMC). [Link]

-

Jayatunga, D. P. D., et al. (2024). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental Interactions of 3,3'-Thiodipropanol with Biological Samples: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

3,3'-Thiodipropanol (TDP), a dialcohol sulfide, has emerged as a significant tool in high-resolution fluorescence microscopy, prized for its optical properties and compatibility with sensitive biological stains.[1][2] However, for researchers, scientists, and drug development professionals who rely on pristine, artifact-free data, a critical question remains: what are the fundamental interactions of this chemical with the very biological samples it is used to study? This guide moves beyond TDP's role as a passive mounting medium to provide an in-depth examination of its known physicochemical interactions, explore its potential metabolic and toxicological profiles based on analogous structures, and furnish detailed protocols to empower researchers to validate its use and investigate its biological footprint. We aim to provide a comprehensive technical resource that underscores the importance of characterizing the tools we use, ensuring data integrity and fostering deeper insights in biological research and preclinical development.

Introduction to 3,3'-Thiodipropanol (TDP)

3,3'-Thiodipropanol (CAS: 10595-09-2) is a viscous, high-boiling-point liquid characterized by a thioether linkage flanked by two propanol chains (Figure 1). Its primary application in the life sciences is as a refractive index (RI) matching agent and mounting medium for fluorescence microscopy.[2][3] The choice of a mounting medium is a critical aspect of sample preparation, as it must preserve the sample's structure and the fluorescence of its labels while optimizing the optical pathway for high-resolution imaging.[1]

While lauded for its performance, particularly its unique compatibility with phalloidin-based actin staining, the broader biological activity of TDP remains largely uninvestigated.[3][4] This guide addresses this knowledge gap, providing a framework for understanding and testing the interactions between TDP and biological systems.

Figure 1: Chemical Structure of 3,3'-Thiodipropanol

OCCC-S-CCCO

Physicochemical Properties and Their Biological Relevance

The utility of TDP in microscopy is a direct result of its chemical and physical properties. Understanding these properties is the first step in predicting its potential biological interactions. For instance, its miscibility in water and ability to permeate cells and tissues are crucial for its function as a mounting medium.[3]

The central thioether (sulfide) group and terminal hydroxyl groups dictate its chemical reactivity and potential for interaction with biomolecules. Thioethers can be susceptible to oxidation, which has implications for the local redox environment of a sample, a critical consideration in studies of cellular signaling, oxidative stress, and drug mechanism of action.

| Property | Value | Biological Implication & Causality |

| Chemical Formula | C₆H₁₄O₂S | The carbon backbone and functional groups determine solubility and potential metabolic pathways. |

| Density | 1.092 g/mL at 25 °C | Affects diffusion rates and layering when used in aqueous sample preparations. |

| Boiling Point | 140-142 °C at 0.5 mmHg | Low volatility ensures stability during sample preparation and imaging. |

| Refractive Index (n20/D) | 1.51 | High refractive index, close to that of immersion oil, minimizes spherical aberration in high-resolution microscopy, enabling clearer imaging deep into tissues.[3] |

| Flash Point | 113 °C (235.4 °F) | Classified as a combustible liquid, requiring appropriate storage and handling. |

| Solubility | Miscible in water[3] | Essential for its use in biological systems, allowing it to permeate aqueous cellular and tissue environments without phase separation. |

Characterized Interactions in the Context of Fluorescence Microscopy

The most well-documented interactions of TDP are with fluorescent dyes and cellular structures, which have been studied to validate its use as a mounting medium.

Compatibility with Fluorescent Probes and Solvatochromic Effects

TDP has been shown to be compatible with a wide range of common fluorophores, a necessity for multicolor imaging experiments.[1] This includes nuclear stains (DAPI), antibody-conjugated fluorophores (Alexa Fluor series), and toxin-based probes (phalloidin).[1]

An important interaction to note is solvatochromism—a shift in the absorption and emission spectra of a dye based on the polarity of its solvent environment. TDP has been observed to cause a red shift in the spectra of DAPI, Alexa Fluor 488, and Alexa Fluor 647 when compared to their spectra in phosphate-buffered saline (PBS).[3]

Causality: This spectral shift is due to the different refractive index and polarity of TDP compared to aqueous buffers. For the researcher, this means that excitation and emission filter sets may need to be optimized for samples mounted in TDP to ensure maximal signal capture and prevent bleed-through between channels.

| Fluorophore | Target Biomolecule | Compatibility with TDP | Reference |

| DAPI | DNA (A-T rich regions) | Compatible | [1] |

| Alexa Fluor 488 | General (Antibody Conjugate) | Compatible | [1] |

| Alexa Fluor 568 | General (Antibody Conjugate) | Compatible | [1] |

| Alexa Fluor 647 Phalloidin | Filamentous Actin | High Compatibility (Key Advantage) | [1][3] |

Preservation of Cellular Structures: The Case of the Actin Cytoskeleton

A significant advantage of TDP over the related compound 2,2'-thiodiethanol (TDE) is its compatibility with phalloidin-based fluorescent staining of filamentous actin.[1][3] In samples mounted with TDE, the actin staining is often disrupted, whereas TDP preserves the fine morphology of the microfilaments.[3]

Expert Insight: This differential interaction suggests a specific, albeit non-covalent, chemical interaction between TDE and the phalloidin-actin complex that is absent with TDP. The additional carbon in TDP's propyl chains compared to TDE's ethyl chains may create sufficient steric hindrance or altered polarity to prevent the disruption of the phalloidin-actin binding. This highlights that even minor changes in the chemical structure of a reagent can have significant impacts on biological preparations.

Potential Metabolic and Toxicological Interactions: An Evidence-Based Extrapolation

While safety data sheets indicate that the toxicological properties of TDP have not been thoroughly investigated, we can formulate evidence-based hypotheses by examining the metabolism of structurally similar compounds.[4] This is crucial for drug development professionals, as an "inert" vehicle that undergoes metabolism could potentially influence experimental outcomes.

Hypothetical Metabolic Pathway

Propanol and its derivatives are often substrates for alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs).[5][6] For example, 1,3-difluoro-2-propanol is metabolized by an NAD+-dependent alcohol dehydrogenase to its corresponding ketone.[5] It is plausible that TDP could undergo a similar two-step oxidation at its terminal hydroxyl groups.

Proposed Pathway:

-

Step 1 (Oxidation): One of the terminal alcohol groups of TDP is oxidized by alcohol dehydrogenase (ADH) to an aldehyde, forming 3-((3-hydroxypropyl)thio)propanal.

-

Step 2 (Oxidation): The resulting aldehyde is subsequently oxidized by aldehyde dehydrogenase (ALDH) to a carboxylic acid, forming 3-((3-hydroxypropyl)thio)propanoic acid.

-

Further Metabolism: This process could occur on the second alcohol group as well, ultimately leading to 3,3'-thiodipropionic acid, which could potentially enter central carbon metabolism.

Caption: Experimental workflow for assessing TDP-induced cytotoxicity via MTT assay.

Protocol 2: Analysis of TDP in Biological Samples via GC-MS

This protocol provides a method to extract and quantify TDP from a biological matrix, which is essential for pharmacokinetic or biodistribution studies if TDP were ever considered for in vivo applications or to confirm its presence and concentration in tissues post-perfusion.

Principle: Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective method for the analysis of volatile and semi-volatile small molecules. TDP's properties make it amenable to GC analysis.

Step-by-Step Methodology:

-

Sample Homogenization: Homogenize a known weight of tissue or volume of cell pellet in a suitable buffer (e.g., PBS).

-

Internal Standard: Spike the homogenate with a known concentration of an internal standard (IS). 3,3'-Dithiodipropanol could be a suitable choice if its retention time is different.

-

Liquid-Liquid Extraction (LLE):

-

Add 3 volumes of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the homogenate.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the organic (upper) layer.

-

-

Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of solvent suitable for GC injection (e.g., hexane).

-

GC-MS Analysis:

-

Injector: 250°C, Splitless mode.

-

Column: A mid-polarity column (e.g., DB-5ms).

-

Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min. (This must be optimized).

-

Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Scan from m/z 40 to 300. For quantification, use Selected Ion Monitoring (SIM) of characteristic TDP fragment ions.

-

-

Quantification: Generate a standard curve by spiking blank matrix with known concentrations of TDP and the IS. Plot the ratio of the TDP peak area to the IS peak area against concentration.

Implications for Drug Development Professionals

For those in drug discovery and development, the principle of "know your reagents" is paramount. While TDP is not a therapeutic agent, its use in preclinical assays requires careful consideration.

-

Data Integrity: If TDP is used for imaging cellular responses to a drug candidate (e.g., changes in protein localization, cell morphology), any intrinsic bioactivity of TDP could confound the results. For example, if TDP induces mild oxidative stress, it could mask or exaggerate the oxidative effects of the compound being tested.

-

Mechanism of Action Studies: In high-resolution studies aiming to elucidate a drug's mechanism of action, the mounting medium must be inert to ensure that the observed effects are solely due to the drug. The potential for TDP to be metabolized by the same enzymatic pathways as a drug candidate (e.g., ADH) could lead to competitive inhibition and altered pharmacokinetics in in vitro systems.

-

Screening Assays: In high-content screening campaigns that use imaging as a readout, the use of TDP in sample preparation must be validated across all cell lines and conditions to prevent the introduction of systematic artifacts.

Summary and Future Directions

3,3'-Thiodipropanol is a valuable tool in fluorescence microscopy, offering distinct advantages for imaging specific cellular structures. [3]However, its fundamental interactions with biological systems are not well-characterized. This guide provides a framework for the modern researcher to address this gap by synthesizing known information with evidence-based hypotheses and providing actionable protocols for validation.

Future research should focus on:

-

Formal Toxicological Studies: Comprehensive in vitro and in vivo studies to determine TDP's safety profile.

-

Metabolic Profiling: Using techniques like LC-MS/MS to definitively identify the metabolic fate of TDP in various cell types and in vivo.

-

Target Identification: Employing unbiased screening methods (e.g., chemical proteomics) to determine if TDP has any specific, high-affinity protein binding partners in the cell.

By rigorously characterizing the tools we use, we enhance the reproducibility and reliability of our science, ensuring that the insights we gain are a true reflection of the biological systems we aim to understand.

References

-

Alata Tejedo, M. I., et al. (2019). 3,3'-thiodipropanol as a versatile refractive index-matching mounting medium for fluorescence microscopy. Biomedical Optics Express, 10(3), 1136-1150. [Link]

-

Alata Tejedo, M. I., et al. (2019). 3,3′-thiodipropanol as a versatile refractive index-matching mounting medium for fluorescence microscopy. ResearchGate. [Link]

-

Semantic Scholar. (2019). 3,3'-thiodipropanol as a versatile refractive index-matching mounting medium for fluorescence microscopy. [Link]

-

PubMed. (2019). 3,3'-thiodipropanol as a versatile refractive index-matching mounting medium for fluorescence microscopy. Biomedical Optics Express. [Link]

-

ResearchGate. (n.d.). 3,3'-thiodipropanol as a refractive index matching mounting medium for fluorescence microscopy | Request PDF. [Link]

-

MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]

-

PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

-

PubMed. (1998). The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. Journal of Biochemical and Molecular Toxicology. [Link]

-

PubMed. (2015). Time-course and molecular mechanism of hepatotoxicity induced by 1,3-dichloro-2-propanol in rats. Environmental Toxicology and Pharmacology. [Link]

-

PubMed. (2001). Toxicity and metabolism of the conjugates of 3-nitropropanol and 3-nitropropionic acid in forages poisonous to livestock. Journal of Animal Science. [Link]

Sources

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. 3,3'-thiodipropanol as a versatile refractive index-matching mounting medium for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity and metabolism of the conjugates of 3-nitropropanol and 3-nitropropionic acid in forages poisonous to livestock - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide for the Initial Assessment of 3,3'-Thiodipropanol Toxicity in Cell Culture

Abstract

This technical guide provides a comprehensive framework for conducting an initial in vitro toxicological assessment of 3,3'-Thiodipropanol. The document is structured to guide researchers through a logical, tiered approach, beginning with fundamental cytotoxicity screening and progressing to the investigation of specific mechanisms of cell death. Methodologies are detailed with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating and robust study design. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of the cellular response to 3,3'-Thiodipropanol exposure.

Introduction: Understanding 3,3'-Thiodipropanol and the Imperative for In Vitro Assessment

3,3'-Thiodipropanol, with the linear formula S(CH2CH2CH2OH)2, is a chemical compound whose toxicological properties have not been extensively investigated.[1][2] Its structure, featuring a thioether linkage and two hydroxyl functional groups, suggests potential for metabolic activation and interaction with cellular macromolecules. Safety data sheets indicate that it may cause skin, eye, and respiratory irritation, but comprehensive data on its effects at the cellular level are lacking.[1]

In the modern landscape of toxicology, in vitro testing serves as a critical first step in characterizing the potential hazards of a chemical.[3][4][5] This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing and provides a cost-effective and high-throughput means to gather essential safety data.[3] The Organization for Economic Co-operation and Development (OECD) provides guidance on utilizing in vitro cytotoxicity data to inform subsequent in vivo studies, highlighting the regulatory acceptance and importance of these initial assays.[6][7][8] This guide will delineate a strategic workflow for the initial toxicological assessment of 3,3'-Thiodipropanol, focusing on establishing a baseline cytotoxicity profile and elucidating primary mechanisms of cellular damage.

Foundational Workflow for Toxicity Assessment

A tiered approach is recommended to systematically evaluate the toxicity of 3,3'-Thiodipropanol. This begins with broad cytotoxicity screening to determine the dose- and time-dependent effects on cell viability, followed by more specific assays to discern the mode of cell death.

Caption: Tiered workflow for 3,3'-Thiodipropanol toxicity assessment.

Cell Line Selection: The Biological Context

The choice of cell line is a critical determinant of the relevance and translatability of in vitro toxicity data. For an initial assessment, it is advisable to use at least two cell lines from different origins to account for potential cell-type-specific responses.

-

Hepatocytes (e.g., HepG2): The liver is a primary site of xenobiotic metabolism. HepG2 cells, a human liver carcinoma cell line, retain many of the metabolic enzymes involved in the detoxification and bioactivation of foreign compounds. Their use can provide insights into whether the toxicity of 3,3'-Thiodipropanol is influenced by metabolic processes.

-

Renal Cells (e.g., HEK293): The kidneys are a major route of excretion for xenobiotics and their metabolites. Human Embryonic Kidney 293 (HEK293) cells are a robust and commonly used cell line for general toxicity screening.

-

Fibroblasts (e.g., Balb/c 3T3): Mouse fibroblast 3T3 cells are recommended by the OECD for basal cytotoxicity testing and can provide data that is comparable to a large body of existing toxicological information.[7]

Tier 1: Primary Cytotoxicity Screening

The initial tier of assessment aims to quantify the concentration- and time-dependent effects of 3,3'-Thiodipropanol on cell viability and membrane integrity.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 3,3'-Thiodipropanol in a suitable solvent (e.g., sterile PBS or DMSO). Perform a serial dilution to create a range of concentrations. Remove the culture medium from the cells and add 100 µL of fresh medium containing the desired concentrations of 3,3'-Thiodipropanol. Include vehicle-only controls.

-

Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable marker of necrosis.[12]

-